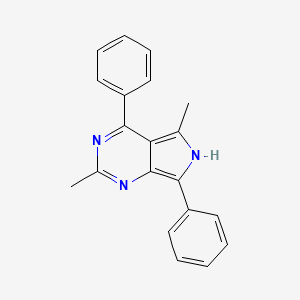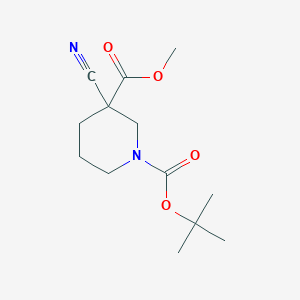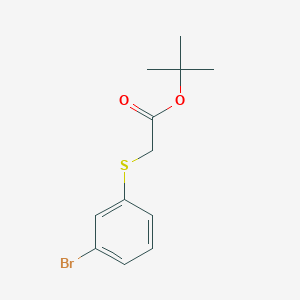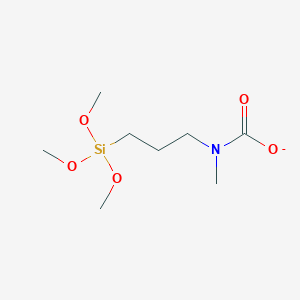
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is a nitrogen-containing heterocyclic compound This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization and arylation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反应分析
Types of Reactions
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolo(3,4-d)pyrimidine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学研究应用
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a bioactive molecule.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases, blocking their activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the kinase active site .
相似化合物的比较
Similar Compounds
Pyrrolo(2,3-d)pyrimidine: Another member of the pyrrolopyrimidine family, known for its kinase inhibitory activity.
Pyrrolo(1,2-a)pyrazine: Exhibits antibacterial and antifungal activities.
Pyrido(2,3-d)pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
6H-Pyrrolo(3,4-d)pyrimidine, 2,5-dimethyl-4,7-diphenyl- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both methyl and phenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
57436-34-7 |
|---|---|
分子式 |
C20H17N3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-4,7-diphenyl-6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17N3/c1-13-17-18(15-9-5-3-6-10-15)22-14(2)23-20(17)19(21-13)16-11-7-4-8-12-16/h3-12,21H,1-2H3 |
InChI 键 |
DKXOFAXYUKRERR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(N1)C3=CC=CC=C3)N=C(N=C2C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)



![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)

